

NNC 05-2090 off-target effects on GAT transporters

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NNC 05-2090	
Cat. No.:	B10771031	Get Quote

An In-depth Technical Guide on the Off-Target Effects of NNC 05-2090 on GAT Transporters

Introduction

NNC 05-2090, chemically known as 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, is a novel nipecotic acid derivative investigated for its anticonvulsant properties.[1] Unlike selective GABA Transporter 1 (GAT-1) inhibitors such as tiagabine, NNC 05-2090 exhibits a broader pharmacological profile, interacting with multiple GABA transporter subtypes and other neurotransmitter systems.[1][2] This guide provides a detailed technical overview of the off-target effects of NNC 05-2090, with a specific focus on its interactions with the four known GABA transporters: GAT-1, GAT-2, GAT-3, and the Betaine/GABA Transporter 1 (BGT-1). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the compound's mechanism of action and potential therapeutic applications.

Quantitative Data Summary

The inhibitory activity of **NNC 05-2090** has been quantified across various GABA transporter subtypes and other neurotransmitter transporters and receptors. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a comparative view of the compound's potency at its different targets.

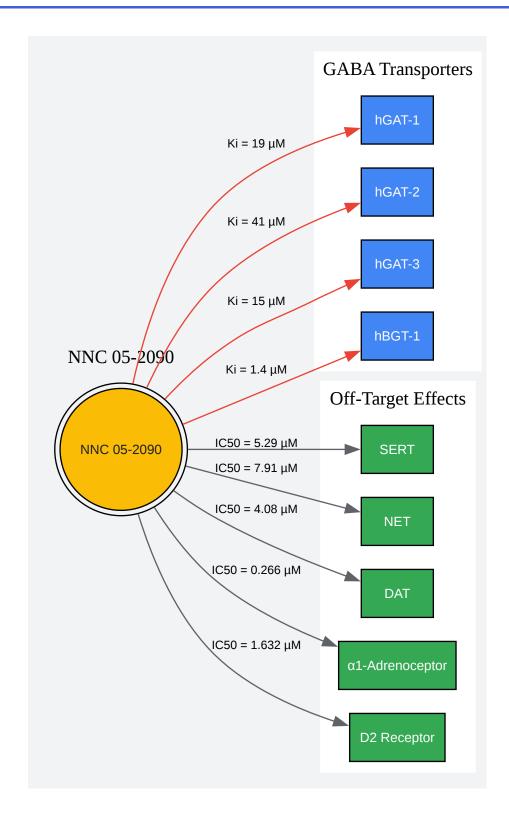
Table 1: Inhibitory Activity of NNC 05-2090 on GABA

Transporters

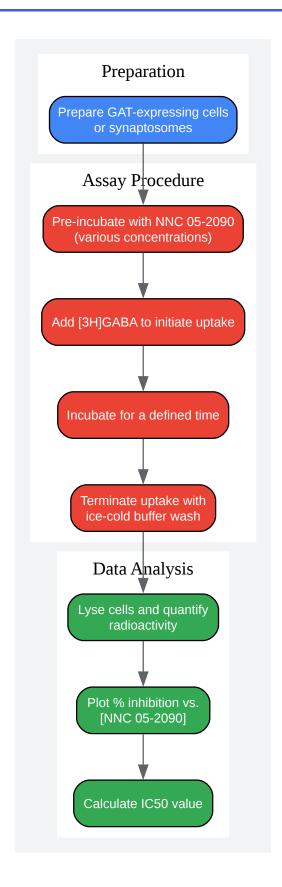
Transporters Transporter Subtype	Parameter	Value (μM)	Species/System
hGAT-1	Ki	19	Human, expressed in cells
GAT-1	IC50	29.62	Not specified
hGAT-2	Ki	41	Human, expressed in cells
GAT-2	IC50	45.29	Not specified
mGAT2 (BGT-1)	Ki	1.4	Mouse
hGAT-3	Ki	15	Human, expressed in cells
GAT-3	IC50	22.51	Not specified
hBGT-1	Ki	1.4	Human, expressed in cells
BGT-1	IC50	10.6	Not specified
Total GABA Uptake	IC50	4.4 ± 0.8	Rat cerebral cortex synaptosomes
non-GAT-1 Uptake	IC50	2.5 ± 0.7	Rat inferior colliculus synaptosomes

Data sourced from references[1][3][4]. Note that BGT-1 is also referred to as GAT-2 in mice (mGAT2) and GAT-4 in some literature, which can lead to confusion.[5][6]

Table 2: Off-Target Inhibitory Activity of NNC 05-2090


Target Transporter/Receptor	Parameter	Value (μM)
Serotonin Transporter (SERT)	IC50	5.29
Noradrenaline Transporter (NET)	IC50	7.91
Dopamine Transporter (DAT)	IC50	4.08
α1-Adrenoceptor	IC50	0.266
D2 Receptor	IC50	1.632

Data sourced from references[1][3][4][7]. Values for receptors are presented in μM for consistency.


Pharmacological Profile Visualization

The following diagram illustrates the pharmacological profile of **NNC 05-2090**, highlighting its interactions with various transporters and receptors and their respective potencies.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anticonvulsant properties of two GABA uptake inhibitors NNC 05-2045 and NNC 05-2090, not acting preferentially on GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NNC 05-2090 hydrochloride | CAS 184845-18-9 | NNC052090 | Tocris Bioscience [tocris.com]
- 5. Functional Expression of γ–Amino Butyric Acid Transporter 2 in Human and Guinea Pig Airway Epithelium and Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Antiallodynic Action of 1-(3-(9H-Carbazol-9-yl)-1-propyl)-4-(2-methyoxyphenyl)-4-piperidinol (NNC05-2090), a Betaine/GABA Transporter Inhibitor [jstage.jst.go.jp]
- To cite this document: BenchChem. [NNC 05-2090 off-target effects on GAT transporters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771031#nnc-05-2090-off-target-effects-on-gat-transporters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com